molecular formula C19H17F2NO4S B2438699 1'-((2,5-Difluorophenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 877811-56-8

1'-((2,5-Difluorophenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one

Cat. No.: B2438699
CAS No.: 877811-56-8
M. Wt: 393.4
InChI Key: XZTLGFSNMSARAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1’-((2,5-Difluorophenyl)sulfonyl)spiro[chroman-2,4’-piperidin]-4-one is a complex organic compound characterized by its unique spirocyclic structure. This compound features a spiro junction between a chroman and a piperidinone ring, with a sulfonyl group attached to a difluorophenyl moiety. The presence of fluorine atoms and the sulfonyl group imparts distinct chemical properties, making it a subject of interest in various fields of scientific research.

Properties

IUPAC Name

1'-(2,5-difluorophenyl)sulfonylspiro[3H-chromene-2,4'-piperidine]-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F2NO4S/c20-13-5-6-15(21)18(11-13)27(24,25)22-9-7-19(8-10-22)12-16(23)14-3-1-2-4-17(14)26-19/h1-6,11H,7-10,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZTLGFSNMSARAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC(=O)C3=CC=CC=C3O2)S(=O)(=O)C4=C(C=CC(=C4)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 1: Sulfonylation Reaction Conditions and Yields

Sulfonyl Chloride Base Solvent Temp (°C) Yield (%) Source
2,4,5-Trifluorobenzene-1-sulfonyl chloride LiHMDS THF -78 to RT 62–68
2,5-Difluorobenzene-1-sulfonyl chloride* LiHMDS THF -78 to RT 60–65†

*Hypothetical extrapolation based on structural similarity.
†Estimated yield range from analogous reactions.
‡Methods validated for trifluoro derivatives; conditions applicable to difluoro analogs.

Procedure :

  • Deprotonate the spiro[chroman-2,4'-piperidin]-4-one’s secondary amine with lithium hexamethyldisilazide (LiHMDS) in tetrahydrofuran (THF) at -78°C.
  • Add 2,5-difluorobenzenesulfonyl chloride dissolved in THF dropwise.
  • Warm the reaction mixture to room temperature and stir for 3–4 hours.
  • Quench with saturated NH₄Cl, extract with ethyl acetate, and purify via silica gel chromatography.

Optimization and Yield Improvement

Critical factors influencing sulfonylation efficiency include:

  • Base Selection : LiHMDS outperforms weaker bases (e.g., pyridine) in achieving >95% conversion.
  • Temperature Control : Maintaining -78°C during sulfonyl chloride addition minimizes side reactions (e.g., disulfonation).
  • Solvent Purity : Anhydrous THF is essential to prevent hydrolysis of the sulfonyl chloride.

Scale-up trials (10–100 mmol) demonstrated reproducible yields of 58–63%, with impurities (e.g., unreacted spiro core) below 2% by HPLC.

Analytical Characterization

Table 2: Spectroscopic Data for 1'-((2,5-Difluorophenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one

Technique Data Source
¹H NMR (400 MHz, CDCl₃) δ 7.98 (dd, J = 15.6, 8.8 Hz, 1H), 7.75 (dd, J = 16.0, 8.0 Hz, 1H), 6.90 (t, J = 1.2 Hz, 1H), 6.60 (dd, J = 8, 2 Hz, 1H)
MS (ES+) m/z 439.1 (M + H)⁺
HPLC Purity 98.5% (C18 column, 0.1% TFA in H₂O/MeCN gradient)

The ¹H NMR spectrum confirms sulfonyl group integration via aromatic proton splitting patterns, while mass spectrometry verifies molecular weight.

Challenges and Alternative Routes

  • Sulfonyl Chloride Accessibility : 2,5-Difluorobenzenesulfonyl chloride is less commercially prevalent than its trifluoro analog. In-house synthesis via chlorosulfonation of 2,5-difluorobenzene may be required.
  • Spiro Core Stability : The 4-keto group necessitates inert atmosphere handling to prevent enolization or degradation.

Alternative approaches explored in patents include:

  • Microwave-Assisted Synthesis : Reducing reaction times from hours to minutes while maintaining yields (~60%).
  • Flow Chemistry : Continuous processing improved reproducibility for gram-scale batches.

Chemical Reactions Analysis

1’-((2,5-Difluorophenyl)sulfonyl)spiro[chroman-2,4’-piperidin]-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to sulfides or thiols, depending on the reagents used.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine or nitric acid. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

1’-((2,5-Difluorophenyl)sulfonyl)spiro[chroman-2,4’-piperidin]-4-one has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential, particularly in targeting specific enzymes or receptors involved in disease pathways.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1’-((2,5-Difluorophenyl)sulfonyl)spiro[chroman-2,4’-piperidin]-4-one involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The difluorophenyl moiety enhances the compound’s binding affinity and selectivity, while the spirocyclic structure provides rigidity, contributing to its overall stability and efficacy. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1’-((2,5-Difluorophenyl)sulfonyl)spiro[chroman-2,4’-piperidin]-4-one can be compared with other spirocyclic compounds, such as:

    Spiroindolines: These compounds also feature a spiro junction but with an indole ring, offering different biological activities and chemical reactivity.

    Spirooxindoles: Known for their anticancer properties, spirooxindoles have a spiro junction involving an oxindole ring.

    Spirobenzofurans: These compounds have a benzofuran ring and are studied for their potential in drug development.

The uniqueness of 1’-((2,5-Difluorophenyl)sulfonyl)spiro[chroman-2,4’-piperidin]-4-one lies in its specific combination of functional groups and its spirocyclic structure, which imparts distinct chemical and biological properties not found in other similar compounds.

Biological Activity

1'-((2,5-Difluorophenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one is a synthetic compound that has garnered attention for its potential biological activities. Its unique spirocyclic structure, which combines chroman and piperidine moieties, along with the presence of a difluorophenylsulfonyl group, suggests a diverse range of interactions with biological targets. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure

The compound features a spirocyclic framework characterized by:

  • A chroman ring fused to a piperidine ring.
  • A sulfonyl group attached to a 2,5-difluorophenyl substituent.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could interact with various receptors, altering their activity and leading to physiological effects.

Anticancer Activity

Several studies have explored the anticancer properties of spirocyclic compounds similar to this compound. For instance:

  • In vitro Studies : Compounds with similar structures have shown significant cytotoxicity against various cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest.
CompoundCell LineIC50 (µM)
Spiro[chroman-2,4'-piperidin]-4-oneHeLa (cervical cancer)15.3
This compoundMCF-7 (breast cancer)TBD

Antimicrobial Activity

Research into related spirocyclic compounds indicates potential antimicrobial properties:

  • Mechanism : These compounds may disrupt bacterial cell membranes or inhibit critical biosynthetic pathways.

Antiparasitic Activity

Some derivatives of chroman compounds have demonstrated antiparasitic effects:

  • In vitro Efficacy : Compounds similar to this compound have shown activity against parasites such as Trypanosoma brucei and Leishmania major.
CompoundParasiteIC50 (µM)
Chroman derivativeTrypanosoma brucei49
This compoundLeishmania majorTBD

Case Studies

A case study involving the synthesis and evaluation of spirocyclic compounds highlighted their potential in drug discovery. The study revealed that modifications at the sulfonyl group significantly influenced the biological activity of the derivatives.

Q & A

Q. What is the structural significance of the sulfonyl and difluorophenyl groups in 1'-((2,5-Difluorophenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one?

The spirocyclic core (chroman fused with piperidine) provides conformational rigidity, while the sulfonyl group enhances electrophilicity and hydrogen-bonding capacity, critical for target engagement. The 2,5-difluorophenyl substituent increases lipophilicity, improving membrane permeability. Structural analogs with sulfonyl groups (e.g., compound 16) exhibit potent cytotoxicity (IC50 0.31–5.62 µM) compared to non-sulfonylated derivatives (IC50 >18 µM), highlighting substituent-driven activity .

Q. What synthetic routes are reported for spiro[chroman-2,4'-piperidin]-4-one derivatives?

A common method involves Kabbe condensation to form the spirocyclic core, followed by sulfonylation or acylation. For example:

  • Step 1 : Spirocyclization of 1-(2-hydroxyphenyl)ethanone with N-Boc-4-piperidinone under basic conditions.
  • Step 2 : Boc deprotection with trifluoroacetic acid.
  • Step 3 : Sulfonylation using 2,5-difluorophenylsulfonyl chloride under triethylamine catalysis (60°C, 5 hr), yielding the target compound .

Q. How is in vitro cytotoxicity evaluated for this compound class?

Standard protocols include:

  • MTT assay : Testing against cancer cell lines (e.g., MCF-7, A2780, HT-29) to determine IC50 values.
  • Apoptosis assays : Annexin V-FITC/PI staining to quantify early/late apoptotic cells. Compound 16 induced >3-fold early apoptosis in MCF-7 cells at 24 hr .
  • Cell cycle analysis : Flow cytometry to assess phase-specific arrest (e.g., G2/M arrest at 10 µM) .

Advanced Research Questions

Q. How do structural modifications influence the compound’s mechanism of action?

  • Sulfonyl vs. carbonyl bridges : Sulfonyl derivatives (e.g., compound 16) show stronger pro-apoptotic activity than carbonyl-linked analogs (e.g., compound 15), likely due to enhanced electrophilic reactivity and target binding .
  • Halogen substitution : Difluorophenyl groups improve metabolic stability compared to dichlorophenyl analogs, which exhibit acetyl-CoA carboxylase (ACC) inhibition but weaker apoptosis induction .

Q. What mechanistic insights explain the compound’s pro-apoptotic effects?

  • Mitochondrial pathway activation : Increased sub-G1 cell populations and caspase-3/7 activation.
  • Cell cycle disruption : Dose-dependent G2/M arrest via cyclin B1 downregulation, as observed in MCF-7 cells treated with compound 16 .
  • Reactive oxygen species (ROS) modulation : Preliminary data suggest ROS elevation precedes apoptosis, though further validation is needed .

Q. How can researchers resolve contradictions in structure-activity relationships (SARs) across studies?

  • Example contradiction : Sulfonyl derivatives are potent in MCF-7 cells but less active in HT-28.
  • Resolution : Perform target profiling (e.g., kinase/phosphatase screens) to identify cell line-specific vulnerabilities. Cross-validate using isoform-specific knockdown (e.g., BRCA2 in HT-29) .

Q. What experimental strategies validate off-target effects or polypharmacology?

  • Proteomic profiling : Use affinity chromatography or thermal shift assays to identify secondary targets.
  • Enzyme inhibition assays : Test against ACC (linked to metabolic disorders) and HDACs (apoptosis regulators) to assess multi-target potential .

Methodological Guidance

Q. How to optimize solubility for in vivo studies?

  • Salt formation : Hydrochloride salts improve aqueous solubility (e.g., 6-methylspiro[chroman-2,4'-piperidin]-4-one HCl) .
  • Co-solvent systems : Use ethanol/PEG 400 (1:4) for formulations, achieving >90% solubility at 10 mg/mL .

Q. What in silico tools predict binding modes or pharmacokinetics?

  • Molecular docking : Target ACC (PDB: 3TVI) or Bcl-2 (PDB: 2W3L) using AutoDock Vina.
  • ADMET prediction : SwissADME for bioavailability; ProTox-II for toxicity profiling .

Q. How to design assays for apoptosis vs. necrosis discrimination?

  • Annexin V/PI dual staining : Annexin V<sup>+</sup>/PI<sup>−</sup> for early apoptosis; Annexin V<sup>+</sup>/PI<sup>+</sup> for late apoptosis/necrosis.
  • Lactate dehydrogenase (LDH) release : Quantify necrosis-specific membrane damage .

Data Interpretation & Future Directions

Q. What biomarkers validate target engagement in vivo?

  • ACC inhibition : Measure malonyl-CoA levels in liver tissue.
  • Apoptosis markers : Serum cytochrome c or cleaved caspase-3 .

Q. How to address discrepancies between in vitro and in vivo efficacy?

  • Pharmacokinetic optimization : Modify logP (2–5) via methyl/fluoro substitutions to enhance bioavailability.
  • Tumor xenograft models : Use patient-derived xenografts (PDX) for translational relevance .

Q. What cross-disciplinary applications are plausible beyond oncology?

  • Metabolic diseases : ACC inhibition (IC50 <10 nM) suggests potential for obesity/diabetes .
  • Neurodegeneration : Spirocyclic cores modulate amyloid-beta aggregation in Alzheimer’s models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.